molecular formula C9H10ClFO B1597766 2-Chloro-4-fluoro-1-isopropoxybenzene CAS No. 202982-71-6

2-Chloro-4-fluoro-1-isopropoxybenzene

Cat. No. B1597766
M. Wt: 188.62 g/mol
InChI Key: BCCUKKDNZSHVFV-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-1-isopropoxybenzene is a chemical compound with the molecular formula C9H10ClFO . It has a molecular weight of 188.63 . The IUPAC name for this compound is 2-chloro-4-fluoro-1-isopropoxybenzene .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoro-1-isopropoxybenzene consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an isopropoxy group . The InChI code for this compound is 1S/C9H10ClFO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 .

Scientific Research Applications

Organometallic Chemistry and Catalysis

Research has highlighted the role of partially fluorinated benzenes like 2-Chloro-4-fluoro-1-isopropoxybenzene in organometallic chemistry and transition-metal-based catalysis. Fluorine substituents influence the π-electron density, affecting the binding strength to metal centres. This property enables their use as solvents or ligands in catalysis, providing pathways for C-H and C-F bond activation, crucial for organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Polymer Science

In polymer science, alkoxybenzenes, including isopropoxybenzene derivatives, have been employed to end-quench TiCl4-catalyzed quasiliving polymerizations. This technique allows for direct chain end functionalization, demonstrating the versatility and efficacy of such compounds in creating well-defined polymer structures (Morgan, Martínez-Castro, & Storey, 2010).

Synthesis Methodologies

The manipulation of fluorobenzenes in synthesis methodologies showcases their potential in creating complex organic compounds. Their use in ortho-selective cross-coupling reactions, facilitated by electron-donating directing groups, underscores the strategic utility of fluorine's electronic effects in directing chemical reactions, enabling precise modifications of organic molecules (Manabe & Ishikawa, 2008).

properties

IUPAC Name

2-chloro-4-fluoro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCUKKDNZSHVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378663
Record name 2-Chloro-4-fluoro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-1-isopropoxybenzene

CAS RN

202982-71-6
Record name 2-Chloro-4-fluoro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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